An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
An In-Depth Technical Guide to 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
This guide provides a comprehensive technical overview of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 878742-28-0), a molecule of interest in medicinal chemistry and drug discovery. We will delve into its synthesis, characterization, and potential biological activities, offering insights for researchers, scientists, and drug development professionals.
Introduction and Chemical Profile
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is an aromatic carboxylic acid derivative featuring a substituted alkyne moiety.[1] Its structure combines a benzoic acid core, known for its presence in various biologically active compounds, with a tertiary alcohol-containing butynyl group.[2][3] This unique combination of functional groups suggests potential for diverse chemical interactions and biological applications.
Table 1: Physicochemical Properties [1]
| Property | Value |
| CAS Number | 878742-28-0 |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid |
| Physical Form | Solid |
Synthesis and Characterization
The synthesis of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4][5]
Synthetic Workflow: Sonogashira Coupling
The general strategy involves the coupling of 3-iodobenzoic acid with 2-methyl-3-butyn-2-ol. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]
Caption: Synthetic workflow for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid.
Detailed Experimental Protocol
Materials:
-
3-Iodobenzoic acid
-
2-Methyl-3-butyn-2-ol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous THF and triethylamine in a 2:1 ratio.
-
To this stirring mixture, add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Characterization
The structural confirmation of the synthesized 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid would be achieved through standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.5-8.2 ppm. A singlet for the hydroxyl proton. A singlet for the two methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).[7] |
| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons, alkyne carbons, the quaternary carbon of the butynyl group, and the methyl carbons.[7] |
| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, C≡C stretch of the alkyne, and aromatic C-H stretches.[8] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (204.22 g/mol ).[1] |
Potential Biological Applications in Oncology
While specific biological data for 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is not extensively documented in publicly available literature, the benzoic acid scaffold is prevalent in numerous compounds with demonstrated anticancer activity.[2][3][9] Research into benzoic acid derivatives has revealed several potential mechanisms of action against cancer cells.
Postulated Mechanisms of Anticancer Activity
Based on the activities of structurally related compounds, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid could potentially exert its effects through one or more of the following pathways:
-
Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have been shown to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells.[10]
-
Modulation of Signaling Pathways: Benzoic acid derivatives have been reported to modulate key cancer-related signaling pathways, including the ERK and PI3K/AKT pathways.[9]
-
Induction of Apoptosis: Many benzoic acid-based compounds have demonstrated the ability to induce programmed cell death (apoptosis) in various cancer cell lines.[11]
Caption: Postulated anticancer mechanisms of benzoic acid derivatives.
Potential as a Retinoid X Receptor (RXR) Modulator
The structural motif of an arylalkynyl benzoic acid is present in bexarotene, a known Retinoid X Receptor (RXR) selective agonist.[12][13] RXR modulators have therapeutic applications, particularly in oncology.[14] Given this structural similarity, it is plausible that 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid could interact with RXRs. Further investigation is warranted to explore this possibility.
Experimental Workflows for Biological Evaluation
To assess the potential anticancer activity of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a series of in vitro assays would be employed.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic and antiproliferative effects of the compound on various cancer cell lines.
Protocol: MTT Assay [15]
-
Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Protocol: Trypan Blue Exclusion Assay [16]
-
Treat cancer cells with the compound at various concentrations for a specified time.
-
Harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of cell viability.
Mechanistic Studies
Should initial screening indicate significant anticancer activity, further experiments would be necessary to elucidate the mechanism of action.
Table 3: Assays for Mechanistic Elucidation
| Assay | Purpose |
| HDAC Activity Assay | To determine if the compound inhibits the activity of histone deacetylases. |
| Western Blot Analysis | To investigate the modulation of key proteins in signaling pathways (e.g., phosphorylated ERK, AKT) and apoptosis (e.g., caspases, Bcl-2 family proteins). |
| Cell Cycle Analysis | To assess the effect of the compound on the distribution of cells in different phases of the cell cycle using flow cytometry. |
| RXR Reporter Gene Assay | To evaluate the potential of the compound to activate or inhibit Retinoid X Receptors.[17][18] |
Conclusion
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid represents a molecule with significant potential for further investigation in the field of drug discovery. Its synthesis is readily achievable through established methodologies like the Sonogashira coupling. While direct biological data is limited, the structural features of this compound suggest promising avenues for exploration, particularly in oncology. The experimental workflows outlined in this guide provide a robust framework for elucidating its biological activity and mechanism of action. Further research into this and similar benzoic acid derivatives could lead to the development of novel therapeutic agents.
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Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7). Bentham Science. Retrieved January 19, 2026, from [Link]
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